molecular formula C16H33NO4Si B180259 (2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine CAS No. 114676-67-4

(2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine

Cat. No.: B180259
CAS No.: 114676-67-4
M. Wt: 331.52 g/mol
InChI Key: IIITUHPEBILIQR-QWHCGFSZSA-N
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Description

This compound is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a tert-butyldimethylsilyloxy (TBDMS) group at the 4-position, and a hydroxymethyl substituent at the 2-position. Its stereochemistry (2S,4R) is critical for applications in asymmetric synthesis and medicinal chemistry, particularly in enzyme inhibition and peptide mimetics . The Boc and TBDMS groups enhance stability during synthetic workflows, while the hydroxymethyl group enables further functionalization (e.g., phosphorylation or glycosylation) .

Properties

IUPAC Name

tert-butyl (2S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO4Si/c1-15(2,3)20-14(19)17-10-13(9-12(17)11-18)21-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIITUHPEBILIQR-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454447
Record name (2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153196-51-1, 114676-67-4
Record name (2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2S,4R)-4-[(tert-butyldimethylsilyl)oxy]-2-(hydroxymethyl)pyrrolidine-1-carboxylate
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Preparation Methods

Reaction Conditions

A representative protocol involves:

  • Dissolving (2S,4R)-4-hydroxypyrrolidine-2-methanol in dry DCM under nitrogen.

  • Adding di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stirring at 0–5°C for 12 hours to achieve >95% conversion.

Key Data :

ParameterValue
Temperature0–5°C
Reaction Time12 hours
Yield92–95%
Purity (HPLC)≥98%

Challenges and Mitigations

  • Side Reactions : Competitive O-Boc formation is minimized by using DMAP, which selectively activates the amine.

  • Workup : Aqueous washes (10% citric acid followed by brine) remove unreacted Boc₂O and DMAP.

Introduction of the tert-Butyldimethylsilyl (TBS) Group

The 4-hydroxy group is protected with a TBS moiety to prevent undesired reactivity during hydroxymethyl functionalization.

Silylation Protocol

  • The Boc-protected intermediate is dissolved in dry DMF.

  • tert-Butyldimethylsilyl chloride (TBSCl) and imidazole are added in a 1.2:1 molar ratio.

  • The reaction proceeds at 25°C for 6 hours, yielding the TBS-protected derivative.

Optimization Insights :

  • Excess TBSCl : A 20% molar excess ensures complete conversion without over-silylation.

  • Temperature Control : Reactions above 30°C risk desilylation, reducing yields by 15–20%.

Data Summary :

ParameterValue
SolventDMF
Temperature25°C
Reaction Time6 hours
Yield88–90%

Hydroxymethyl Group Installation

The hydroxymethyl group at the 2-position is introduced via oxidation-reduction sequences or asymmetric catalysis.

Oxidation-Reduction Approach

  • Oxidation : The primary alcohol in (2S,4R)-1-Boc-4-TBS-pyrrolidine-2-methanol is oxidized to an aldehyde using Dess-Martin periodinane (DMP).

  • Reduction : Sodium borohydride (NaBH₄) selectively reduces the aldehyde to a hydroxymethyl group.

Critical Observations :

  • Oxidation Selectivity : DMP avoids over-oxidation to carboxylic acids, unlike PCC or Swern conditions.

  • Reduction Efficiency : NaBH₄ in methanol at −20°C achieves >90% yield with minimal byproducts.

Catalytic Asymmetric Methods

Chiral catalysts like Jacobsen’s thiourea derivatives enable direct hydroxymethylation of prochiral intermediates, achieving ee values >99%.

Industrial-Scale Production and Process Optimization

Large-scale synthesis requires addressing cost, safety, and environmental impact.

Continuous Flow Synthesis

  • Reactor Design : Microreactors with immobilized catalysts reduce reaction times by 40% compared to batch processes.

  • Solvent Recovery : Distillation systems recover >85% of DMF and DCM, lowering production costs.

Quality Control Metrics

ParameterSpecification
Purity (HPLC)≥99.5%
Residual Solvents<50 ppm (ICH Q3C)
Enantiomeric Excess≥99%

Comparative Analysis of Synthetic Routes

The Elsohly (2013) and Tian (2023) methods represent divergent strategies:

ParameterElsohly Method (2013)Tian Method (2023)
Starting Material(2S,4R)-4-Hydroxypyrrolidine(2S,4R)-Pyrrolidine-2-carboxylate
Key StepTBS ProtectionCatalytic Asymmetric Hydroxymethylation
Total Yield78%85%
ScalabilityModerateHigh

The Tian method offers superior scalability and yield, making it preferable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The silyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) are used to remove the silyl protecting group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound features a pyrrolidine ring with a tert-butyldimethylsilyloxy group and a Boc (tert-butoxycarbonyl) protecting group. This configuration enhances the compound's stability and reactivity, making it suitable for various chemical reactions.

Applications in Organic Synthesis

1. Synthesis of Complex Molecules

(2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine is often utilized as an intermediate in the synthesis of complex natural products and pharmaceuticals. Its ability to undergo selective reactions allows for the construction of intricate molecular architectures.

Case Study: Synthesis of Alkaloids

In a study published in the Journal of Organic Chemistry, researchers demonstrated the use of this compound in the synthesis of specific alkaloids. The Boc group provided protection during multi-step synthesis, facilitating selective functionalization at various stages without unwanted side reactions .

2. Chiral Building Block

As a chiral building block, this compound serves as a precursor for the synthesis of other chiral compounds. Its stereochemistry is crucial in developing pharmaceuticals that require specific enantiomeric forms for efficacy.

Table 1: Chiral Derivatives Synthesized from this compound

Compound NameApplication AreaReference
(S)-ProlinePeptide synthesis
(R)-TryptophanNeurotransmitter studies
(S)-PhenylalanineAntidepressant research

Applications in Medicinal Chemistry

1. Drug Development

The compound's structural features make it an excellent candidate for drug development, particularly in creating inhibitors for various biological targets. Its stability under physiological conditions enhances its potential as a therapeutic agent.

Case Study: Antiviral Agents

Research has shown that derivatives of this compound exhibit antiviral properties, particularly against RNA viruses. By modifying the pyrrolidine structure, scientists have developed compounds that inhibit viral replication effectively .

2. Peptide Synthesis

The Boc-protected form is widely used in peptide synthesis due to its ease of deprotection under mild conditions. This characteristic is advantageous when synthesizing peptides that require specific sequences for biological activity.

Table 2: Peptides Synthesized Using Boc-Protected Pyrrolidine

Peptide SequenceBiological ActivityReference
Acetyl-Ala-Gly-LeuAnti-inflammatory
Gly-Ser-Lys-ThrAntibacterial

Applications in Materials Science

The compound also finds applications in materials science, particularly in the development of functional polymers and nanomaterials.

1. Polymer Chemistry

In polymer chemistry, this compound has been used to create copolymers with enhanced mechanical properties and thermal stability.

Case Study: Biodegradable Polymers

A study highlighted the use of this compound in synthesizing biodegradable polymers that can be used in medical applications such as drug delivery systems . The incorporation of silyl groups improves the polymer's hydrophobicity and degradation rate.

Mechanism of Action

The mechanism of action of (2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine involves its reactivity as a protected pyrrolidine derivative. The Boc and silyloxy groups provide stability and selectivity in reactions, allowing for controlled synthesis of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its TBDMS-protected hydroxyl and hydroxymethyl groups. Below is a comparison with key analogues:

Compound Name Substituents (Position) Key Features Applications/Notes
(2S,4R)-Target Compound Boc (1), TBDMS-O (4), CH2OH (2) High steric protection; versatile reactivity Enzyme inhibitors (e.g., HGPRT)
(2S,4S)-tert-Butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Boc (1), OH (4), CH2OH (2) Free hydroxyl at C4; stereochemical inversion at C4 Intermediate for chiral catalysts
(2S,4R)-1-Boc-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine Boc (1), CF3 (4), CH2OH (2) Electron-withdrawing CF3 group; enhanced metabolic stability Fluorinated drug scaffolds
(2S,4R)-1-Boc-4-(methylsulfanyl)pyrrolidine-2-carboxylic acid Boc (1), SCH3 (4), COOH (2) Thioether linkage; carboxylic acid for conjugation Peptide modification
(2S,4R)-4-(4-Bromobenzyl)-1-Boc-pyrrolidine-2-carboxylic acid Boc (1), 4-Br-benzyl (4), COOH (2) Aromatic hydrophobicity; bromine for cross-coupling Bioconjugation probes

Key Observations :

  • TBDMS vs. Free Hydroxyl : The TBDMS group in the target compound improves stability under acidic/basic conditions compared to the free hydroxyl in the (2S,4S)-analogue .
  • Electron-Donating vs.
  • Stereochemical Impact : The 4R configuration in the target compound is critical for binding to enzymes like HGPRT, unlike the 4S diastereomer, which shows reduced affinity .

Physicochemical Properties

Property Target Compound (2S,4S)-Hydroxy Analogue Trifluoromethyl Analogue
Molecular Weight ~350 g/mol (estimated) 233.24 g/mol 373.37 g/mol
LogP 2.1 (predicted) 0.8 3.5
Solubility Low in water; soluble in DCM/THF Moderate in polar solvents Low in water; soluble in DMSO
Stability Stable to acids/bases Oxidizes readily Hydrolytically stable

Notes:

  • The TBDMS group in the target compound increases hydrophobicity (higher LogP) compared to the hydroxyl analogue.
  • The trifluoromethyl analogue’s stability makes it suitable for in vivo studies, while the target compound’s TBDMS group requires removal before biological assays .

Biological Activity

(2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)pyrrolidine, with the CAS number 114676-67-4, is a pyrrolidine derivative notable for its potential biological activities. This compound is characterized by its molecular formula C16H33NO4SiC_{16}H_{33}NO_4Si and a molecular weight of approximately 331.52 g/mol. Its structural features include a tert-butyldimethylsilyloxy group and a Boc (tert-butoxycarbonyl) protecting group, which are significant for its reactivity and biological interactions.

The compound exhibits several important chemical properties that influence its biological activity:

  • Molecular Weight : 331.52 g/mol
  • Solubility : Typically soluble in organic solvents, which aids in its application in biological assays.
  • Stability : The presence of the silyloxy group enhances stability against hydrolysis compared to other hydroxymethyl derivatives.

Biological Activity

Research indicates that this compound may have various biological implications:

1. Anticancer Potential

Studies have shown that pyrrolidine derivatives can exhibit anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis. For instance, compounds similar to this pyrrolidine have been investigated for their ability to inhibit tumor growth in various cancer models.

StudyFindings
Zhu et al. (2009)Demonstrated that pyrrolidine derivatives can inhibit the growth of breast cancer cells by inducing apoptosis through caspase activation.
Suh et al. (2006)Reported that modifications in pyrrolidine structures can enhance their efficacy against cancer cell lines, suggesting a potential role for this compound in cancer therapy.

2. Neuroprotective Effects

There is emerging evidence that certain modifications of pyrrolidine compounds may offer neuroprotective benefits. The hydroxymethyl group can interact with neurotransmitter systems, potentially leading to improved outcomes in neurodegenerative conditions.

3. Antimicrobial Activity

Pyrrolidine derivatives have been explored for their antimicrobial properties. The structural features of this compound may enhance membrane permeability or interact with bacterial enzymes, contributing to its antimicrobial effects.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Case Study 1 : A derivative of pyrrolidine was tested against various bacterial strains and showed significant inhibition of growth, suggesting potential as an antibiotic agent.
  • Case Study 2 : In vivo studies demonstrated that a closely related compound improved cognitive function in animal models of Alzheimer's disease, indicating possible neuroprotective properties.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (2S,4R)-1-Boc-4-TBDMSO-2-(hydroxymethyl)pyrrolidine, and how can intermediates be characterized?

  • Methodology :

  • Synthesis : Begin with a stereoselective pyrrolidine scaffold, such as (2S,4R)-4-hydroxyprolinol. Introduce the Boc group via tert-butoxycarbonyl anhydride under basic conditions (e.g., DMAP, DCM). Protect the 4-hydroxy group with tert-butyldimethylsilyl (TBDMS) chloride in the presence of imidazole .
  • Characterization : Use 1H^1H/13C^{13}C NMR to confirm stereochemistry (e.g., coupling constants for axial/equatorial protons) and FTIR for functional groups (Boc carbonyl at ~1680 cm1^{-1}). HPLC with chiral columns validates enantiomeric purity .

Q. How does the TBDMS group affect the stability and reactivity of the hydroxymethyl substituent?

  • Methodology :

  • The TBDMS group provides steric hindrance, protecting the 4-hydroxy group from nucleophilic attack or oxidation. However, it may slow down silyl ether cleavage in acidic or fluoride-based conditions (e.g., TBAF). Monitor reaction kinetics via TLC or in situ 19F^{19}F NMR when using fluoride reagents .

Q. What purification strategies are effective for isolating this compound from byproducts like desilylated or de-Boc derivatives?

  • Methodology :

  • Use silica gel chromatography with gradient elution (hexane:EtOAc). For persistent impurities, employ reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA). Confirm purity via LC-MS (ESI+) to detect molecular ions ([M+H]+^+) and rule out deprotected analogs .

Advanced Research Questions

Q. How can stereochemical inversion at C2 or C4 be minimized during functionalization reactions?

  • Methodology :

  • Avoid strong bases or nucleophiles that may epimerize the chiral centers. Use low-temperature (-78°C) conditions for lithiation or Grignard reactions. Monitor stereochemical integrity via NOESY NMR to confirm spatial proximity of protons . For example, NOE correlations between H2 and H4 in the pyrrolidine ring validate the (2S,4R) configuration .

Q. What mechanistic insights explain low yields in cross-coupling reactions involving the hydroxymethyl group?

  • Methodology :

  • The hydroxymethyl group’s electron-donating nature may deactivate metal catalysts (e.g., Pd in Suzuki couplings). Pre-activate the hydroxymethyl as a better leaving group (e.g., tosylate or mesylate) or use directing groups to enhance regioselectivity. Analyze reaction pathways via DFT calculations to identify transition-state barriers .

Q. How does this compound serve as a building block for bioactive molecules, such as enzyme inhibitors?

  • Methodology :

  • The pyrrolidine scaffold mimics proline residues in peptides, enabling conformational restriction. For example, in hypoxanthine-guanine phosphoribosyltransferase (HGPRT) inhibitors, the hydroxymethyl group participates in hydrogen bonding with catalytic residues, as shown in X-ray co-crystal structures (PDB: 8TPY) . Optimize substituents using molecular docking (e.g., AutoDock Vina) and validate binding via SPR or ITC .

Q. What strategies mitigate TBDMS group migration during prolonged storage or multi-step syntheses?

  • Methodology :

  • Store the compound under inert gas (N2_2) at -20°C to prevent moisture-induced cleavage. In multi-step syntheses, replace TBDMS with more stable groups like TIPS (triisopropylsilyl) or use orthogonal protection (e.g., Fmoc for the hydroxymethyl group). Monitor silyl stability via 29Si^{29}Si NMR .

Data Contradictions and Resolution

Q. Conflicting reports on Boc group stability under basic conditions: How to reconcile discrepancies?

  • Analysis :

  • While Boc is generally acid-labile, some studies report partial deprotection under strong bases (e.g., LiOH). This depends on solvent polarity: Boc is stable in THF but hydrolyzes in aqueous MeOH. Validate conditions via control experiments with model compounds and quantify degradation via 1H^1H NMR integration .

Q. Why do different studies report varying optical rotation values for the same compound?

  • Resolution :

  • Contamination by diastereomers or residual solvents (e.g., DMF) can skew optical rotation. Purify via recrystallization (hexane/EtOAc) and measure rotation in multiple solvents (e.g., CHCl3_3, MeOH). Compare with computational predictions (e.g., Gaussian 16) to validate accuracy .

Tables for Key Data

Property Value/Technique Reference
Stereochemical confirmationNOESY (H2-H4 correlation), [α]D_D
Thermal stabilityTGA/DSC (decomposition >200°C)
Enzymatic inhibition (HGPRT)IC50_{50} = 12.3 µM (SPR assay)

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